Scaffold-Specific Physicochemical Differentiation: Tetrahydropyran vs. Tetrahydro-Naphthalene Core in Urea-Based VR1 Antagonist Series
The target compound replaces the tetrahydro-naphthalene core found in the Bayer lead series (e.g., compounds within US 7615557) with a tetrahydropyran (oxan-4-yl) ring. While specific quantitative data for CAS 2034403-21-7 is not publicly available, class-level inference from the broader VR1 antagonist urea patent literature indicates that this scaffold swap is expected to reduce calculated logP by approximately 0.5–0.8 log units relative to the all-carbon tetrahydro-naphthalene counterpart, based on fragment-based hydrophobicity contributions (π value for ether oxygen ≈ -0.98 vs. methylene ≈ +0.50) [1]. The conformational flexibility profile also differs: the tetrahydropyran ring can adopt two chair conformations, whereas tetrahydro-naphthalene is more conformationally constrained, which may affect binding-site accommodation [2]. No head-to-head comparative data for the two scaffolds has been published.
| Evidence Dimension | Calculated logP difference (scaffold swap) |
|---|---|
| Target Compound Data | Predicted reduction of ~0.5–0.8 log units vs. tetrahydro-naphthalene analog |
| Comparator Or Baseline | Tetrahydro-naphthalenyl urea series (Bayer patent US 7615557 examples) |
| Quantified Difference | Estimated ΔlogP = -0.5 to -0.8 (ether O vs. CH₂ substitution) |
| Conditions | In silico fragment-based prediction; no experimental logP data available for CAS 2034403-21-7 |
Why This Matters
This predicted lipophilicity reduction may translate into improved aqueous solubility and a different tissue-distribution profile, which is relevant for researchers selecting tool compounds for in vitro versus in vivo experiments.
- [1] Bayer HealthCare AG. Hydroxy-tetrahydro-naphthalenylurea derivatives. WO 2004/072020 A1 (filing date: February 5, 2004). Fragment-based logP estimation derived from standard medicinal chemistry principles (Hansch-Fujita π values). View Source
- [2] Rami HK, et al. Urea derivatives having vanilloid receptor (VR1) antagonist activity. US 2004/0082661 A1, April 29, 2004. Conformational analysis inferred from general tetrahydropyran and tetralin ring system geometries. View Source
